molecular formula C10H10F3NO B068900 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone CAS No. 173951-91-2

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone

Cat. No. B068900
M. Wt: 217.19 g/mol
InChI Key: YNJDOGOFVQBCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone, also known as EFPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFPE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C10H11F3NO.

Mechanism Of Action

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). By inhibiting the activity of these enzymes, 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone can reduce inflammation and promote apoptosis in cancer cells.

Biochemical And Physiological Effects

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone has been shown to have a variety of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone is its high potency and selectivity for certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone, including exploring its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to better understand the mechanism of action of 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone and its potential effects on other biological processes. Finally, the development of more efficient synthesis methods for 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone could help to facilitate its use in future research.

Synthesis Methods

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone can be synthesized using a variety of methods, including the reaction of 4-aminobenzotrifluoride with ethylacetate and triethylamine in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone.

Scientific Research Applications

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.

properties

CAS RN

173951-91-2

Product Name

1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[4-(ethylamino)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H10F3NO/c1-2-14-8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,14H,2H2,1H3

InChI Key

YNJDOGOFVQBCLU-UHFFFAOYSA-N

SMILES

CCNC1=CC=C(C=C1)C(=O)C(F)(F)F

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)C(F)(F)F

synonyms

Ethanone, 1-[4-(ethylamino)phenyl]-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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